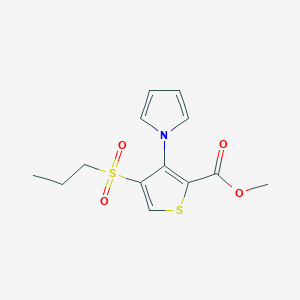

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

Descripción general

Descripción

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrrole moiety: This step may involve the reaction of the thiophene derivative with a pyrrole compound under conditions that facilitate the formation of the desired bond.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is being investigated for its potential pharmacological properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that thiophene derivatives exhibit anticancer properties. A study focused on synthesizing various thiophene-based compounds, including this compound, showed promising results in inhibiting cancer cell proliferation through apoptosis mechanisms .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals. Its unique chemical properties allow it to be utilized in developing herbicides and pesticides that are more effective and environmentally friendly.

Case Study: Herbicide Development

A study explored the synthesis of novel herbicides derived from thiophene derivatives, highlighting the effectiveness of this compound in targeting specific weed species while minimizing impact on crops .

Material Science

In material science, this compound is used to develop new materials with specific electronic and optical properties due to its conjugated system.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics .

Mecanismo De Acción

The mechanism of action of Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(methylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

- Methyl 4-(ethylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate

Uniqueness

Methyl 4-(propylsulfonyl)-3-(1h-pyrrol-1-yl)thiophene-2-carboxylate may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules.

Actividad Biológica

Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C13H15NO4S2

- Molecular Weight : 313.4 g/mol

- CAS Number : 175201-78-2

- IUPAC Name : Methyl 4-propylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Apoptosis via caspase activation |

| HT-29 (colon) | 20 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating a potential role in managing inflammatory diseases .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties:

- Antibacterial Studies : Preliminary studies indicate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with mechanisms likely involving disruption of bacterial cell membranes.

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers evaluated the anti-inflammatory effects using an animal model of arthritis. The results indicated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in the serum.

Propiedades

IUPAC Name |

methyl 4-propylsulfonyl-3-pyrrol-1-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S2/c1-3-8-20(16,17)10-9-19-12(13(15)18-2)11(10)14-6-4-5-7-14/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALAJZMYNUOHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CSC(=C1N2C=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381013 | |

| Record name | Methyl 4-(propane-1-sulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-78-2 | |

| Record name | Methyl 4-(propylsulfonyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(propane-1-sulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.